Halichondramide
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Overview
Description
Halichondramide is a trisoxazole-containing macrolide isolated from the marine sponge Chondrosia corticata. This compound has garnered significant attention due to its cytotoxic, antifungal, and antiproliferative activities against various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of halichondramide involves complex organic reactions. The key steps include the formation of the trisoxazole ring system and the macrolide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from marine sponges, which poses challenges for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Halichondramide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Halichondramide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrolide synthesis and reactions.
Biology: It serves as a tool for investigating cellular processes, such as actin filament disruption.
Medicine: this compound exhibits potent anticancer properties, making it a candidate for cancer therapy. .
Industry: Its antifungal properties make it useful in developing antifungal agents.
Mechanism of Action
Halichondramide exerts its effects through several mechanisms:
Antimetastatic Activity: It suppresses the expression of phosphatase of regenerating liver-3 (PRL-3), which down-regulates the expression of phosphoinositide 3-kinase (PI3K) subunits p85 and p110.
Antiproliferative Activity: It induces cell cycle arrest in the G2/M phase by up-regulating checkpoint proteins like p53 and GADD45α and down-regulating cyclin B1, cyclin A, CDC2, and CDC25C.
Comparison with Similar Compounds
Halichondramide is unique among trisoxazole-containing macrolides due to its potent antimetastatic and antiproliferative activities. Similar compounds include:
Halichondrin B: Another macrolide isolated from marine sponges, known for its anticancer properties.
Dihydrothis compound: A derivative of this compound that also disrupts actin filaments and induces fenestrae formation in endothelial cells.
This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action, making it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
113275-14-2 |
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Molecular Formula |
C44H60N4O12 |
Molecular Weight |
837 g/mol |
IUPAC Name |
N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C44H60N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10-12,15,17,20,23-31,37-39,42,50H,9,13-14,16,18-19,21-22H2,1-8H3/b15-11+,17-10-,20-12+ |
InChI Key |
PHNAXDMXCYGYGB-CCBJRTSDSA-N |
Isomeric SMILES |
CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC |
SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |
Canonical SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |
Synonyms |
HALI cpd halichondramide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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